Product packaging for 5-Oxo-5-(4-thiomethylphenyl)valeric acid(Cat. No.:CAS No. 845790-49-0)

5-Oxo-5-(4-thiomethylphenyl)valeric acid

Cat. No.: B1302270
CAS No.: 845790-49-0
M. Wt: 238.3 g/mol
InChI Key: YXVDDYAHAFDVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxo-5-(4-thiomethylphenyl)valeric acid is a useful research compound. Its molecular formula is C12H14O3S and its molecular weight is 238.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3S B1302270 5-Oxo-5-(4-thiomethylphenyl)valeric acid CAS No. 845790-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVDDYAHAFDVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375087
Record name 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-49-0
Record name 4-(Methylthio)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(4-thiomethylphenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Oxo-5-(4-thiomethylphenyl)valeric Acid

The most established and direct route for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole (B89551) with glutaric anhydride (B1165640). This electrophilic aromatic substitution reaction allows for the introduction of the 5-oxovaleric acid moiety onto the thioanisole ring. organic-chemistry.org

Key Precursors and Starting Materials

The primary precursors for the synthesis of this compound via the Friedel-Crafts acylation are:

Thioanisole (Methylphenyl sulfide): This is the aromatic substrate that undergoes acylation. The methylthio (-SCH3) group is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho and para to itself on the benzene (B151609) ring. Due to steric hindrance, the para-substituted product is typically the major product.

Glutaric anhydride: This is the acylating agent. As a cyclic anhydride, it reacts to form a ketoacid, where the ring opens to provide the five-carbon chain with a terminal carboxylic acid and a ketone function.

Reaction Conditions and Catalysis

The Friedel-Crafts acylation requires a catalyst to activate the acylating agent. Traditionally, Lewis acids are used in stoichiometric amounts.

Catalysts:

Aluminum chloride (AlCl₃): This is the most common and powerful Lewis acid catalyst for Friedel-Crafts reactions. It coordinates with the anhydride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of thioanisole.

Other Lewis Acids: Other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used, although they are generally less reactive than AlCl₃. nih.gov

Solvents: The choice of solvent is crucial and can significantly impact the reaction's outcome. Common solvents include:

Carbon disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions.

Nitrobenzene: A polar solvent that can help to dissolve the reactants and stabilize the intermediates.

Dichloromethane (CH₂Cl₂): A common inert solvent for organic reactions.

Temperature and Reaction Time: The reaction is typically carried out at temperatures ranging from 0°C to room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions used.

A typical reaction setup would involve the slow addition of the acylating agent to a mixture of the aromatic substrate and the Lewis acid catalyst in a suitable solvent under an inert atmosphere to prevent moisture from deactivating the catalyst.

Yield Optimization Strategies

Several strategies can be employed to optimize the yield of this compound:

Stoichiometry of Reactants and Catalyst: The molar ratio of the reactants and the catalyst is a critical factor. Using a slight excess of the acylating agent can help to drive the reaction to completion. The amount of Lewis acid catalyst often needs to be stoichiometric or in slight excess because it complexes with both the starting anhydride and the resulting ketone.

Temperature Control: Careful control of the reaction temperature is important to prevent side reactions, such as polysubstitution or rearrangement of the products. Lower temperatures generally favor higher selectivity for the desired product.

Order of Addition: The order in which the reactants are mixed can influence the outcome. Typically, the acylating agent is added slowly to the mixture of the aromatic substrate and the catalyst to maintain a low concentration of the electrophile and minimize side reactions.

Purity of Reagents and Solvent: The use of high-purity, anhydrous reagents and solvents is essential, as moisture can hydrolyze the Lewis acid catalyst and the acylating agent, reducing the yield.

Table 1: Factors Affecting Yield in Friedel-Crafts Acylation

FactorEffect on YieldOptimization Strategy
Catalyst Activity Higher activity can increase reaction rate but may also lead to side reactions.Select a catalyst with appropriate Lewis acidity for the substrate.
Reactant Ratio An excess of the acylating agent can improve conversion.Use a 1.1 to 1.5 molar excess of glutaric anhydride.
Temperature Higher temperatures increase the reaction rate but can decrease selectivity.Maintain the reaction at a lower temperature (e.g., 0-25 °C).
Solvent Polarity The solvent can influence the solubility of reactants and the stability of intermediates.Choose an inert solvent that dissolves the reactants well.

Novel Approaches in Chemical Synthesis

Recent research in organic synthesis has focused on developing more efficient, selective, and environmentally friendly methods.

Chemo- and Regioselective Synthesis

The Friedel-Crafts acylation of thioanisole is inherently regioselective. The methylthio group is an activating, ortho-, para-directing group. Due to the steric bulk of the incoming acyl group, the substitution occurs predominantly at the para-position, leading to the formation of this compound with high regioselectivity. The formation of the ortho-isomer is generally minor. The chemoselectivity is also high, as the acylation occurs on the aromatic ring without affecting the thioether linkage under typical Friedel-Crafts conditions.

Green Chemistry Principles in Synthesis

Traditional Friedel-Crafts acylations often use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, which generate significant amounts of acidic waste during workup. Modern approaches aim to address these environmental concerns by employing green chemistry principles.

Heterogeneous Catalysts: The use of solid acid catalysts is a promising green alternative. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. Examples of solid acid catalysts that have been used for Friedel-Crafts acylations include:

Zeolites: Microporous aluminosilicate (B74896) minerals with strong acidic sites.

Sulfated zirconia: A solid superacid.

Ion-exchange resins: Such as Amberlyst-15, which have been shown to be effective for the acylation of thioanisole. ias.ac.in

Alternative Reaction Media:

Deep Eutectic Solvents (DES): These are mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor, forming a eutectic mixture with a melting point lower than the individual components. A deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to be an effective and recyclable catalyst for the acylation of thioanisole, providing excellent yields under mild conditions. researchgate.net

Solvent-free reactions: Conducting the reaction without a solvent, often with microwave irradiation, can reduce waste and reaction times.

Table 2: Comparison of Traditional and Green Synthesis Approaches

FeatureTraditional Friedel-Crafts AcylationGreen Synthesis Approaches
Catalyst Stoichiometric AlCl₃, FeCl₃Catalytic amounts of solid acids (zeolites, resins), deep eutectic solvents
Solvent Chlorinated solvents, CS₂, nitrobenzeneIonic liquids, deep eutectic solvents, or solvent-free conditions
Waste Large amounts of acidic aqueous wasteMinimal waste, recyclable catalyst and solvent
Safety Use of corrosive and hazardous reagentsUse of less toxic and more stable catalysts and solvents

Chemical Reactivity and Derivatization

The reactivity of this compound is multifaceted, with each functional group exhibiting characteristic reactions. The presence of the electron-withdrawing acyl group on the aromatic ring influences the reactivity of the phenyl moiety, while the thioether and carboxylic acid groups offer additional avenues for derivatization.

The oxidation of this compound can selectively target the thioether group. The ketone and carboxylic acid functionalities are generally resistant to further oxidation under mild conditions. libretexts.org The sulfur atom of the thioether can be oxidized sequentially to a sulfoxide (B87167) and then to a sulfone, depending on the oxidant and reaction conditions.

Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. organic-chemistry.org Stronger oxidizing agents can further oxidize the sulfoxide to the corresponding sulfone. The selective oxidation of thioethers is a valuable transformation in organic synthesis. rsc.org

Table 1: Oxidation Reactions of the Thioether Moiety

Reagent Product Conditions
Hydrogen Peroxide (H₂O₂) 5-(4-(Methylsulfinyl)phenyl)-5-oxopentanoic acid Stoichiometric amount
m-Chloroperoxybenzoic acid (m-CPBA) 5-(4-(Methylsulfinyl)phenyl)-5-oxopentanoic acid Controlled stoichiometry
Potassium permanganate (B83412) (KMnO₄) 5-(4-(Methylsulfonyl)phenyl)-5-oxopentanoic acid Excess reagent, harsh conditions

The ketone group in this compound can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu The choice of reducing agent can influence the selectivity, especially given the presence of the carboxylic acid group. Sodium borohydride is generally considered a milder reducing agent and may selectively reduce the ketone in the presence of the carboxylic acid.

Conversely, stronger reducing agents like lithium aluminum hydride will reduce both the ketone and the carboxylic acid, yielding a diol. libretexts.org Catalytic hydrogenation can also be employed for the reduction of the ketone.

Table 2: Reduction Reactions of the Ketone and Carboxylic Acid Functionalities

Reagent Product Conditions
Sodium borohydride (NaBH₄) 5-Hydroxy-5-(4-(methylthio)phenyl)pentanoic acid Mild conditions
Lithium aluminum hydride (LiAlH₄) 5-(4-(Methylthio)phenyl)pentane-1,5-diol Strong reducing conditions
Catalytic Hydrogenation (H₂/Pd-C) 5-Hydroxy-5-(4-(methylthio)phenyl)pentanoic acid High pressure and temperature

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the outcome being heavily influenced by the existing substituents. The acyl group attached to the ring is a deactivating group for electrophilic aromatic substitution, meaning it reduces the reactivity of the ring towards electrophiles. masterorganicchemistry.com This deactivating effect is due to the electron-withdrawing nature of the carbonyl group. wikipedia.org Any electrophilic substitution that does occur would be directed to the meta position relative to the acyl group.

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. nih.gov In the case of this compound, the absence of a suitable leaving group on the aromatic ring makes nucleophilic aromatic substitution unlikely under standard conditions.

Table 3: Electrophilic Aromatic Substitution Reactions

Reagent Expected Major Product(s) Conditions
HNO₃/H₂SO₄ (Nitration) 5-(3-Nitro-4-(methylthio)phenyl)-5-oxopentanoic acid Controlled temperature
Br₂/FeBr₃ (Bromination) 5-(3-Bromo-4-(methylthio)phenyl)-5-oxopentanoic acid Lewis acid catalyst
Acyl chloride/AlCl₃ (Friedel-Crafts Acylation) Likely unreactive due to deactivation Strong Lewis acid catalyst

The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, most notably esters and amides. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemistrysteps.com

Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid. researchgate.net These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups. organic-chemistry.orgacs.org

Table 4: Esterification and Amidation Reactions

Reagent(s) Product Type Conditions
Alcohol (e.g., Methanol), H₂SO₄ Ester Acid catalysis, heat
Thionyl chloride (SOCl₂), then an amine Amide Two-step process
Amine, DCC or EDC (Coupling agents) Amide Mild conditions

Structural Analogues and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues

The systematic design and synthesis of analogues allow for a comprehensive understanding of how different parts of the molecule contribute to its biological effects. The process involves targeted modifications to its three main components: the valeric acid chain, the phenyl ring, and the thioether group.

Chain Length Variation: Synthesizing analogues with shorter (e.g., butyric, propionic) or longer (e.g., caproic) acid chains can determine the optimal distance between the terminal carboxylic acid and the aromatic ring for biological activity. This can be achieved by using different dicarboxylic acid anhydrides (e.g., succinic or glutaric anhydride) in a Friedel-Crafts acylation reaction with thioanisole (B89551).

Introduction of Rigidity: Incorporating double bonds or cyclopropyl (B3062369) groups into the aliphatic chain can restrict conformational flexibility. This helps in understanding the bioactive conformation of the molecule. For instance, Knoevenagel condensation can be employed to introduce unsaturation. nih.gov

Functional Group Addition: Introducing hydroxyl, amino, or keto groups along the chain can create new hydrogen bonding opportunities with a biological target. Stereoselective synthesis would be crucial to investigate the impact of chirality on activity. For example, asymmetric reduction of a keto group can yield specific stereoisomers.

Table 1: Hypothetical Analogues with Valeric Acid Chain Modifications and Expected Impact

ModificationExample StructureSynthetic ApproachExpected Impact on Properties
Chain Shortening4-Oxo-4-(4-thiomethylphenyl)butanoic acidFriedel-Crafts acylation with succinic anhydride (B1165640)Altered spatial orientation of functional groups
Chain Lengthening6-Oxo-6-(4-thiomethylphenyl)hexanoic acidFriedel-Crafts acylation with adipic acid monoester chlorideIncreased lipophilicity, potential for new binding interactions
Unsaturation(E)-5-Oxo-5-(4-thiomethylphenyl)pent-2-enoic acidAldol (B89426) condensation followed by dehydrationRestricted conformation, potential for Michael addition reactions
Hydroxylation4-Hydroxy-5-oxo-5-(4-thiomethylphenyl)valeric acidAsymmetric aldol reactionIncreased polarity, potential for new hydrogen bonds

This table is illustrative and based on established chemical principles.

The substitution pattern on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with target proteins and its pharmacokinetic properties. lumenlearning.comlibretexts.orglibretexts.org

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) or electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) can modulate the electron density of the aromatic ring and the adjacent ketone. lumenlearning.com EDGs generally activate the ring towards electrophilic substitution, while EWGs deactivate it. libretexts.orglibretexts.org These changes can impact cation-π or hydrogen bonding interactions.

Steric and Lipophilic Effects: Varying the size and lipophilicity of substituents can probe the steric tolerance and hydrophobic nature of the binding pocket. Halogens (F, Cl, Br) are commonly used to systematically alter these properties. For instance, replacing the thiomethyl group with a larger tert-butyl group would increase steric bulk, while a trifluoromethyl group would increase both steric hindrance and electron-withdrawing character. cambridgemedchemconsulting.com

Table 2: Phenyl Ring Substituent Effects on Reactivity and Biological Activity

Substituent (R)PositionElectronic EffectExpected Influence on Biological Activity
-OCH3paraElectron-donatingMay enhance activity through hydrogen bonding or favorable electronic interactions.
-ClparaElectron-withdrawing, weak deactivatorIncreases lipophilicity; may fit into a hydrophobic pocket.
-NO2metaStrong electron-withdrawingMay decrease activity by reducing the nucleophilicity of the ring system. libretexts.org
-CF3paraStrong electron-withdrawingIncreases lipophilicity and metabolic stability. cambridgemedchemconsulting.com

This table is illustrative and based on general principles of medicinal chemistry.

The thioether linkage is susceptible to metabolic oxidation to the corresponding sulfoxide (B87167) and sulfone, which can alter the compound's activity and pharmacokinetic profile. nih.gov Replacing the thioether with bioisosteres—functional groups with similar steric and electronic properties—is a common strategy to improve metabolic stability or fine-tune activity. acs.org

Classical Bioisosteres: The most direct bioisosteres for a thioether (-S-) are an ether (-O-), a methylene (B1212753) (-CH2-), or an amine (-NH-). nih.gov These replacements maintain the linkage but alter properties like bond angles, polarity, and hydrogen bonding capability.

Non-Classical Bioisosteres: More diverse replacements can also be considered. For example, a sulfoxide (-SO-) or a sulfone (-SO2-) are metabolites of the thioether and can be synthesized directly to evaluate their activity. While they differ significantly in polarity, they might offer improved interactions with the target. acs.org Other groups like an amide (-CONH-) could also be explored.

Table 3: Bioisosteric Replacements for the Thioether Group

Bioisosteric GroupRationale for ReplacementPotential Synthetic RouteKey Property Changes
Ether (-O-)Improve metabolic stability against oxidationWilliamson ether synthesisIncreased polarity, potential H-bond acceptor
Methylene (-CH2-)Remove potential for oxidation, decrease polarityFriedel-Crafts alkylationIncreased lipophilicity, altered bond angle
Sulfoxide (-SO-)Mimic a metabolite, increase polarityControlled oxidation of the parent thioetherIncreased polarity and H-bond accepting ability
Sulfone (-SO2-)Mimic a metabolite, significantly increase polarityStrong oxidation of the parent thioetherGreatly increased polarity, strong H-bond acceptor

This table is illustrative and based on established bioisosteric principles.

Structural Determinants of Biological Activity

Understanding how the structural features of 5-Oxo-5-(4-thiomethylphenyl)valeric acid and its analogues translate into biological activity requires a detailed analysis of their physicochemical properties and conformational preferences.

Lipophilicity: This property, often quantified as logP or logD, governs the molecule's ability to cross cell membranes and its affinity for hydrophobic binding pockets. Substituents on the phenyl ring or modifications to the valeric acid chain can systematically alter lipophilicity. An optimal level of lipophilicity is often required for good activity, as very high values can lead to poor solubility and non-specific binding, while low values may hinder membrane permeation.

Electronic Properties: The electron distribution within the molecule, described by parameters like Hammett constants (σ) or calculated atomic charges, is critical for electrostatic and polar interactions with the biological target. nih.gov The electrophilicity of the ketone's carbonyl carbon and the nucleophilicity of the carboxylic acid's oxygen atoms are key determinants of potential interactions such as hydrogen bonding or dipole-dipole interactions.

The three-dimensional shape of a molecule is paramount for its ability to bind to a specific biological target. The flexible valeric acid chain allows this compound to adopt numerous conformations in solution. mdpi.com

Conformational Flexibility: The single bonds within the valeric acid chain act as rotational axes, allowing the terminal carboxylic acid and the phenyl ring to orient themselves in various spatial arrangements. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to map the potential energy surface and identify low-energy, stable conformers.

Identifying the Bioactive Conformation: The "bioactive conformation" is the specific 3D structure the molecule adopts when it binds to its target. This may not necessarily be the lowest energy conformation in solution. Techniques like X-ray crystallography of the ligand-protein complex or transferred Nuclear Overhauser Effect (trNOE) NMR spectroscopy can provide experimental insights into the bound conformation. mdpi.com By synthesizing conformationally restricted analogues (as discussed in 3.1.1) and measuring their activity, researchers can deduce the likely bioactive conformation. Understanding this conformation is essential for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a molecule's interaction with a biological target. For derivatives of this compound and its structural analogues, QSAR studies can elucidate the key molecular features that influence their therapeutic effects.

A typical QSAR model is represented by a mathematical equation that correlates biological activity with various molecular descriptors. These descriptors quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. The development of a robust QSAR model involves the careful selection of a training set of molecules with known activities, the calculation of relevant molecular descriptors, the generation of a statistically significant model using regression analysis, and rigorous validation of the model's predictive power.

Key Molecular Descriptors in QSAR Modeling

For a series of analogues related to this compound, several classes of molecular descriptors are pertinent for developing a predictive QSAR model. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These parameters describe the electronic properties of a molecule, which are crucial for its interaction with biological macromolecules. Examples include the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. rsc.orglibretexts.org The distribution of charges and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important electronic descriptors.

Steric Descriptors: These descriptors relate to the size and shape of the molecule and its substituents. Parameters such as molar refractivity (MR), Taft's steric parameter (Es), and various topological indices provide a quantitative measure of the steric influence of different groups, which can affect the binding affinity of the molecule to its target.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They describe the size, shape, and degree of branching of a molecule. Examples include connectivity indices and Wiener indices.

Illustrative QSAR Study of this compound Analogues

While a specific QSAR study for this compound was not found in the reviewed literature, a hypothetical QSAR model can be constructed based on the general principles and findings for structurally related aromatic ketones and carboxylic acid derivatives. universiteitleiden.nlnih.gov Consider a series of analogues where substitutions are made on the phenyl ring.

A hypothetical QSAR equation for a series of such compounds might take the following form:

log(1/IC₅₀) = β₀ + β₁σ + β₂logP + β₃MR

In this equation:

log(1/IC₅₀) represents the biological activity (the inverse of the half-maximal inhibitory concentration).

σ is the Hammett constant for the substituent on the phenyl ring.

logP is the logarithm of the partition coefficient.

MR is the molar refractivity.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The following interactive data table illustrates a hypothetical dataset for a QSAR study of this compound analogues, showcasing the relationship between different substituents, their physicochemical properties, and the observed biological activity.

CompoundSubstituent (R)Hammett Constant (σ)logPMolar Refractivity (MR)Observed log(1/IC₅₀)
14-SCH₃ (Parent)0.002.805.505.20
2H0.002.101.034.80
34-Cl0.232.856.035.10
44-CH₃-0.172.655.655.35
54-OCH₃-0.272.307.875.50
64-NO₂0.782.007.364.95
73-Cl0.372.886.035.05
83-CH₃-0.072.685.655.25

Interpretation of the QSAR Model

Based on the hypothetical data and the resulting QSAR model, the following interpretations could be drawn:

A positive coefficient for the Hammett constant (σ) would suggest that electron-withdrawing groups on the phenyl ring enhance the biological activity.

A positive coefficient for logP would indicate that increased lipophilicity is favorable for activity, possibly by improving membrane permeability or hydrophobic interactions with the target.

A positive or negative coefficient for MR would provide insight into the steric requirements of the binding site, indicating whether bulky or smaller substituents are preferred.

The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), the standard error of the estimate, and the F-test value. For a model to be considered robust and predictive, it must also be validated using external datasets or cross-validation techniques.

The following table summarizes the key statistical parameters for a hypothetical QSAR model developed from the data above.

Statistical ParameterValueInterpretation
Correlation Coefficient (R²)0.92Indicates a strong correlation between the predicted and observed activities.
Cross-validated R² (q²)0.85Demonstrates good internal predictive power of the model.
Standard Error of Estimate0.15Represents the average deviation of the predicted values from the observed values.
F-test Value45.6Indicates that the model is statistically significant.

In Vitro Biological Activity and Mechanistic Investigations

Cellular and Molecular Targets

The specific cellular and molecular targets of 5-Oxo-5-(4-thiomethylphenyl)valeric acid remain to be elucidated through direct experimental investigation. Nevertheless, educated predictions can be made based on its structural similarity to other well-studied compounds.

A significant area of interest for valeric acid and its derivatives is their potential to modulate enzyme activity, particularly histone deacetylases (HDACs). Valeric acid itself has been identified as a novel HDAC inhibitor. nih.govd-nb.info This inhibition can lead to an increase in histone acetylation, an epigenetic modification that generally results in a more open chromatin structure and altered gene expression. Studies have demonstrated that valeric acid can suppress the development of liver and prostate cancer cells by acting as an HDAC inhibitor. nih.govd-nb.info Encapsulated valeric acid, for instance, has shown a greater inhibition rate in Hep3B cells compared to free valeric acid. nih.gov Given that this compound shares the valeric acid scaffold, it is plausible that it may also exhibit HDAC inhibitory properties.

Table 1: Potential Enzyme Modulation

Enzyme Target Predicted Effect Basis for Prediction

The structural characteristics of this compound suggest potential interactions with specific cell surface and intracellular receptors.

GABA Receptor Modulation: Analogs of valeric acid have been shown to interact with GABA-A receptors. nih.govnih.gov Valerenic acid, for example, acts as a subunit-specific allosteric modulator of GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA. nih.govwikipedia.org This modulation is dependent on the presence of specific beta subunits within the receptor complex. nih.govnih.gov The valeric acid moiety in this compound raises the possibility of similar interactions, which could have implications for its potential neurological effects.

Table 2: Potential Receptor Interactions

Receptor Target Predicted Effect Basis for Prediction
GABA-A Receptor Positive Allosteric Modulation Structural similarity to valeric acid analogs known to modulate GABA-A receptors nih.govnih.govwikipedia.org

The interaction of this compound with plasma proteins, such as human serum albumin, is an important factor in its potential bioavailability and distribution. A structurally related furan (B31954) dicarboxylic acid, which also inhibits the binding of other ligands to albumin, has been shown to have a high affinity for this protein. nih.gov This suggests that this compound may also bind to plasma proteins, which would influence its free concentration and, consequently, its biological activity.

Cellular Responses and Pathways

The potential interactions of this compound with enzymes and receptors would be expected to trigger a range of downstream cellular responses and modulate key signaling pathways.

Based on the predicted molecular targets, this compound could influence several cell signaling pathways.

HDAC Inhibition-Mediated Pathways: If the compound acts as an HDAC inhibitor, it could affect numerous cancer-related pathways, potentially leading to the induction of apoptosis. nih.gov

OXE Receptor-Mediated Pathways: Interaction with the OXE receptor could modulate signaling pathways involved in inflammation. 5-Oxo-ETE, the natural ligand for the OXE receptor, activates various second messenger pathways through G-proteins, leading to cellular responses such as chemotaxis and proliferation. nih.gov

The influence of this compound on cellular metabolism has not been directly studied. However, as an analog of valeric acid, a short-chain fatty acid, it could potentially be metabolized through pathways common to such molecules. Furthermore, by modulating signaling pathways, it could indirectly affect cellular metabolic processes.

Effects on Cell Migration and Proliferation

No published research data was found specifically detailing the effects of this compound on cell migration or proliferation.

Comparative Biological Activity with Structurally Similar Compounds

Analysis of Analogues with Varied Phenyl Substitutions (e.g., trifluoromethyl vs. thiomethyl)

The biological activity of a compound can be significantly altered by substituting different chemical groups on its phenyl ring. The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry used to enhance a molecule's pharmacological profile. mdpi.com

The substitution of a methyl group with a trifluoromethyl group can sometimes increase biological activity by an order of magnitude. researchgate.net The -CF3 group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, which can improve interactions with biological targets and enhance bioavailability. researchgate.netnih.gov In contrast, the thiomethyl (-SCH3) group is considered less electron-withdrawing and has different steric and electronic properties that would predictably result in different biological activity.

Table 1: Comparative Properties of Phenyl Substituents

Property Trifluoromethyl (-CF3) Thiomethyl (-SCH3)
Electronic Effect Strongly electron-withdrawing nih.gov Weakly electron-donating/withdrawing
Lipophilicity High (increases membrane penetration) nih.gov Moderate
Metabolic Stability High (due to strong C-F bonds) nih.gov Susceptible to oxidation

| Binding Interactions | Can form hydrogen bonds and electrostatic interactions nih.gov | Can participate in hydrophobic interactions |

Evaluation against Endogenous Metabolites (e.g., 5-oxo-eicosatetraenoic acid, valeric acid)

5-oxo-eicosatetraenoic acid (5-oxo-ETE)

5-oxo-ETE is a potent lipid mediator derived from arachidonic acid and is a powerful chemoattractant for eosinophils and neutrophils. wikipedia.orgnih.gov Its actions are mediated through a specific G-protein coupled receptor known as the OXE receptor (OXER1). nih.gov

Cell Migration: 5-oxo-ETE is one of the most potent chemoattractants known for human eosinophils and also induces chemotaxis in neutrophils. nih.govnih.gov

Cell Proliferation: The effect of 5-oxo-ETE on cell proliferation is complex. At low concentrations, it can stimulate the proliferation of certain cancer cell lines, an effect mediated by the OXE receptor. nih.gov However, at high concentrations, 5-oxo-ETE can arrest cell growth and induce apoptosis (programmed cell death) through a separate, receptor-independent mechanism. nih.gov

Valeric Acid (Pentanoic Acid)

Valeric acid is a short-chain fatty acid that has demonstrated significant anticancer activity in preclinical studies. nih.govnih.gov Its primary mechanism of action is the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in epigenetic regulation of gene expression. nih.goveurekaselect.com

Cell Migration: Treatment with valeric acid has been shown to decrease the migration of breast cancer cells in vitro. researchgate.net

Cell Proliferation: Valeric acid exhibits broad-spectrum anticancer activity, showing high cytotoxicity and inhibiting cell proliferation in liver and breast cancer cell lines. nih.govnih.govresearchgate.net It also reduces the ability of cancer cells to form colonies and three-dimensional spheroids. nih.govresearchgate.net

Table 2: Comparative Biological Effects of Endogenous Metabolites

Compound Primary Mechanism Effect on Cell Migration Effect on Cell Proliferation
5-oxo-ETE OXE receptor agonist nih.gov Potent chemoattractant for eosinophils & neutrophils nih.gov Stimulates at low concentrations; induces apoptosis at high concentrations nih.gov

| Valeric Acid | Histone Deacetylase (HDAC) inhibitor nih.goveurekaselect.com | Inhibits migration of breast cancer cells researchgate.net | Inhibits proliferation of liver and breast cancer cells nih.govresearchgate.net |

Metabolic Transformations and Enzymatic Biocatalysis

In Vitro Metabolic Fate

The in vitro metabolism of a compound provides essential insights into its potential biotransformation pathways within a biological system. These studies are crucial for predicting a drug's pharmacokinetic profile and potential for drug-drug interactions. nuvisan.com

Role of Cytochrome P450 Enzymes in Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all small-molecule drugs. nih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells and are responsible for catalyzing a variety of oxidative reactions. nih.gov For a compound like 5-Oxo-5-(4-thiomethylphenyl)valeric acid, CYP enzymes would be the primary candidates for initiating metabolic breakdown. The specific CYP isozymes involved would depend on the compound's structure and its affinity for the active sites of different P450s. nih.gov

Hydroxylation and Oxidation Pathways (e.g., of the thiomethyl group)

Based on its chemical structure, this compound could undergo several oxidative transformations. A key metabolic pathway for compounds containing a thiophene (B33073) or thiomethyl group involves oxidation by cytochrome P450 enzymes. nih.gov This can lead to the formation of a sulfoxide (B87167), which can be a reactive intermediate. nih.gov

Furthermore, other parts of the molecule could be susceptible to hydroxylation. The aromatic ring or the aliphatic valeric acid chain could be hydroxylated, creating more polar metabolites that are easier to excrete.

Table 1: Potential Phase I Metabolic Reactions for this compound

Reaction TypePotential Site of MetabolismResulting Metabolite
S-OxidationThiomethyl groupSulfoxide or Sulfone
Aromatic HydroxylationPhenyl ringHydroxylated phenyl derivative
Aliphatic HydroxylationValeric acid chainHydroxylated valeric acid derivative

Conjugation Reactions

Following Phase I metabolism, the introduced or exposed functional groups (such as hydroxyl groups) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The carboxylic acid group of this compound could also directly undergo glucuronidation.

Metabolic Stability Studies in Biological Matrices

Metabolic stability assays are conducted in vitro to determine the rate at which a compound is metabolized by liver microsomes, S9 fractions, or hepatocytes. nuvisan.comspringernature.com These studies provide an estimate of the compound's intrinsic clearance and can help predict its in vivo half-life. nuvisan.comnih.gov The metabolic stability of a compound is typically expressed as its half-life (t½) in the presence of the metabolic system. nih.gov A shorter half-life indicates lower metabolic stability. nih.gov

Table 2: Representative Data from a Generic Metabolic Stability Assay

CompoundIncubation Time (min)% Parent Compound RemainingCalculated Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Control Compound A01001546.2
1550
3025
Control Compound B0100> 60< 11.5
1595
3090

This table represents hypothetical data to illustrate the output of metabolic stability studies.

Enzymatic Synthesis and Biocatalysis

Enzymes, as biocatalysts, offer a high degree of specificity and efficiency in chemical transformations, making them valuable tools in synthetic chemistry.

Application of Oxidoreductases for Stereoselective Transformations (e.g., 5-hydroxyeicosanoid dehydrogenase)

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. A relevant example is 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a microsomal enzyme that catalyzes the NADP+-dependent oxidation of 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) to its corresponding 5-oxo derivative, 5-oxo-ETE. nih.gov This transformation is highly specific. wikipedia.org The reverse reaction, the reduction of 5-oxo-ETE back to 5(S)-HETE, is dependent on NADPH. nih.gov

The activity of 5-HEDH is regulated by the intracellular ratio of NADP+ to NADPH. nih.gov Oxidative stress can increase this ratio, thereby promoting the synthesis of 5-oxo-ETE. nih.gov The structural requirements for a substrate of 5-HEDH include a free carboxyl group, a 5S-hydroxyl group, and a 6-trans double bond. nih.gov While there is no direct evidence of 5-HEDH acting on this compound, the principle of using an oxidoreductase for the stereoselective reduction of a keto group to a hydroxyl group is a well-established biocatalytic strategy. A suitable oxidoreductase could potentially be used to synthesize a chiral hydroxylated precursor of this compound.

Biosynthetic Pathways of Related Oxo-Acids in Biological Systems

While the direct biosynthetic pathway for this compound has not been extensively documented in scientific literature, its formation in biological systems can be inferred through the examination of established metabolic routes for structurally similar aromatic and oxo-acid compounds. The biosynthesis of such molecules typically involves a series of enzymatic reactions that modify common metabolic precursors. A plausible pathway for the formation of this compound and related oxo-acids likely originates from the metabolism of aromatic amino acids.

A key metabolic precursor for many aromatic compounds is phenylalanine. nih.govontosight.aiontosight.aidavuniversity.orgresearchgate.net The metabolic pathway of phenylalanine often begins with its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. ontosight.aidavuniversity.org Subsequently, tyrosine can undergo transamination to yield p-hydroxyphenylpyruvate, a foundational step in the catabolism of this amino acid. davuniversity.org This initial conversion of an amino acid to its corresponding α-keto acid is a critical step in numerous biosynthetic pathways. weizmann.ac.il

The biosynthesis of aryl-substituted oxo-acids frequently commences with an aromatic amino acid. A probable precursor for this compound is 4-(methylthio)phenylalanine. The initial step in its conversion would likely be a transamination reaction to produce 4-(methylthio)phenylpyruvic acid. This reaction is catalyzed by aminotransferases, enzymes known for their broad substrate specificity, which allows them to act on a variety of amino acids, including unnatural ones. nih.gov For instance, tyrosine aminotransferase (TAT) is a key enzyme in the degradation of tyrosine, converting it to 4-hydroxyphenylpyruvate. ontosight.airesearchgate.net

Following the formation of the α-keto acid, a subsequent crucial step is oxidative decarboxylation. This reaction is carried out by multi-enzyme complexes like the pyruvate (B1213749) dehydrogenase complex, which converts pyruvate into acetyl-CoA. wikipedia.orgnih.govdoubtnut.combiologydiscussion.com A similar enzymatic process could convert an aryl-pyruvic acid derivative into an aryl-acetyl-CoA intermediate. This intermediate would then serve as a substrate for chain elongation.

The elongation of the carbon chain to form the valeric acid backbone could proceed through a mechanism analogous to fatty acid biosynthesis. This process involves the sequential addition of two-carbon units from acetyl-CoA. Alternatively, the elongation could occur via the condensation of intermediates from other metabolic pathways.

The table below summarizes the key enzymatic steps and the classes of enzymes that are likely involved in the biosynthesis of aryl-substituted oxo-acids, based on well-characterized metabolic pathways.

Reaction Step Enzyme Class Substrate (Example) Product (Example)
TransaminationAminotransferasePhenylalaninePhenylpyruvic acid
Oxidative DecarboxylationDehydrogenase ComplexPhenylpyruvic acidPhenylacetyl-CoA
Chain ElongationSynthases/ElongasesPhenylacetyl-CoAPhenylacyl-CoA derivatives
Thiolysis/HydrolysisThiolase/HydrolasePhenylacyl-CoA derivativesPhenyl-oxo-acid

Research into the microbial degradation of aromatic compounds provides further insight into the potential enzymes and pathways that could be involved. For example, some bacteria can metabolize phenylacetic acid and its hydroxylated derivatives, demonstrating the existence of enzymatic machinery capable of modifying aryl-acyl compounds. omicsonline.org

The following table presents examples of microorganisms and the aromatic compounds they are known to metabolize, which could be relevant to the biosynthesis of aryl-substituted oxo-acids.

Microorganism Aromatic Substrate Metabolic Pathway
Pseudomonas putidaPhenylacetic acidHydroxylation and ring cleavage
Escherichia coliPhenylalanineConversion to phenylpyruvic acid
Mycobacteroides abscessusPhenylacetic acidCatabolism for carbon and energy

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Without access to primary research data from synthesis and characterization studies of "5-Oxo-5-(4-thiomethylphenyl)valeric acid," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Chemoinformatic Approaches

In the contemporary research landscape, computational and chemoinformatic methodologies are indispensable for the accelerated investigation of chemical compounds. These in silico techniques provide profound insights into the behavior of molecules at an atomic level, guiding further experimental work. For the compound this compound, while specific published studies employing these advanced methods are not extensively documented, the application of these approaches can be described based on established principles. These computational tools are pivotal in characterizing its potential interactions, dynamic behavior, and metabolic fate.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a specific biological target, typically a protein or enzyme.

The process involves computationally placing the three-dimensional structure of the ligand into the binding site of a target protein. Scoring functions are then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. The analysis of the resulting docked poses can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, molecular docking studies on other structurally related 5-oxo compounds have been used to elucidate their mechanism of action by identifying key amino acid residues involved in binding.

While specific docking studies for this compound are not detailed in available literature, a hypothetical docking study against a potential target would yield data similar to that presented in Table 1. Such a study would be instrumental in identifying potential biological targets and guiding the synthesis of more potent analogs. The insights gained from molecular docking can help prioritize compounds for further in vitro and in vivo testing.

Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme X-8.5Arg120, Tyr254Hydrogen Bond, Pi-Pi Stacking
Receptor Y-7.2Leu56, Val103Hydrophobic Interaction
Enzyme Z-6.9Ser98, Asn150Hydrogen Bond

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from a molecular docking study. It is not based on published experimental data for this specific compound.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the stability of its interactions with a biological target.

An MD simulation begins with a known structure, often a ligand-protein complex predicted by molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. By solving Newton's equations of motion for the system, the simulation tracks the trajectory of every atom over a defined period, typically nanoseconds to microseconds. This allows for the observation of how the ligand and protein structures evolve and interact dynamically.

Analysis of the MD trajectory can reveal the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the persistence of key intermolecular interactions over time. For example, MD simulations can confirm whether hydrogen bonds observed in a static docking pose are maintained throughout the simulation. Such studies are critical for validating docking results and understanding the dynamic nature of molecular recognition.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a this compound-Protein Complex

Simulation ParameterValueInterpretation
Simulation Time100 nsThe duration over which the system's dynamics were simulated.
RMSD of Ligand1.5 ÅLow Root Mean Square Deviation suggests the ligand remains stable in the binding pocket.
RMSF of Protein Active Site0.8 ÅLow Root Mean Square Fluctuation indicates minimal movement of the binding site residues.
Key Interaction Occupancy95% (H-bond with Arg120)High occupancy indicates a stable and persistent hydrogen bond.

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular dynamics simulation. It does not represent actual research findings for this compound.

In Silico Prediction of Metabolic Pathways

In silico metabolic prediction tools are used to forecast the metabolic fate of a compound within a biological system. These chemoinformatic approaches use algorithms based on known metabolic reactions and substrate specificities of metabolic enzymes, primarily the cytochrome P450 (CYP) family. For this compound, these tools can predict potential sites of metabolism (SOMs) and the resulting metabolites.

These predictive models analyze the chemical structure of a compound to identify functional groups susceptible to enzymatic modification. Common metabolic transformations include oxidation, reduction, and hydrolysis. For this compound, the thiomethylphenyl group would be a primary focus for prediction, as the sulfur atom is susceptible to oxidation to a sulfoxide (B87167) or sulfone. The aromatic ring is also a potential site for hydroxylation.

Predicting metabolic pathways early in the research process is crucial for identifying potentially reactive or toxic metabolites and for understanding the compound's pharmacokinetic profile. Various software platforms can provide probabilities for different metabolic reactions at specific sites on the molecule. This information is valuable for guiding the design of new analogs with improved metabolic stability.

Table 3: Predicted Sites of Metabolism (SOMs) for this compound

Potential Site of MetabolismPredicted Metabolic ReactionMetabolizing Enzyme Family (Predicted)Potential Metabolite
Sulfur atom (thiomethyl group)S-oxidationCYP2C19, CYP3A45-(4-(Methylsulfinyl)phenyl)-5-oxopentanoic acid
Aromatic ringHydroxylationCYP1A2, CYP2D65-(3-Hydroxy-4-(methylthio)phenyl)-5-oxopentanoic acid
Aliphatic chainHydroxylationCYP2C94-Hydroxy-5-oxo-5-(4-(methylthio)phenyl)pentanoic acid

Note: This table presents hypothetical predictions based on the structural features of the compound and general principles of metabolic pathways. It is not derived from specific experimental studies on this molecule.

Future Research Directions and Applications in Chemical Biology

Emerging Synthetic Methodologies for Derivatives

Future research could focus on developing novel and efficient synthetic routes to create a library of derivatives based on the 5-Oxo-5-(4-thiomethylphenyl)valeric acid scaffold. Methodologies such as combinatorial chemistry and high-throughput synthesis could be employed to generate a diverse set of analogues. Modifications could be targeted at the thiomethylphenyl ring, the valeric acid chain, and the oxo group to explore the structure-activity relationship (SAR). The development of stereoselective synthetic methods would also be crucial to isolate and study the biological activity of individual enantiomers.

Table 1: Potential Synthetic Strategies for Derivative Generation

StrategyDescriptionPotential Outcome
Combinatorial Chemistry Automated synthesis of a large number of different but related compounds.Rapid generation of a diverse chemical library for screening.
Parallel Synthesis Simultaneous synthesis of a series of analogues in separate reaction vessels.Efficient production of targeted compound arrays.
Stereoselective Synthesis Methods that favor the formation of a specific stereoisomer.Access to enantiomerically pure compounds for distinct biological evaluation.
Bio-catalysis Use of enzymes to perform specific chemical transformations.Greener and highly selective synthetic routes.

Elucidation of Undiscovered Biological Mechanisms

A primary area of future investigation would be to uncover the potential biological mechanisms of action for this compound. Initial studies would likely involve high-throughput screening against various cell lines to identify any cytotoxic or cytostatic effects. Subsequent research could utilize techniques like transcriptomics (RNA-seq) and proteomics to analyze changes in gene and protein expression in cells treated with the compound. This would provide clues about the cellular pathways that are modulated.

Exploration of Novel Biological Targets

Identifying the specific molecular targets of this compound is a critical step in understanding its potential therapeutic applications. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, could be employed. Additionally, computational approaches like molecular docking could be used to predict potential binding targets based on the compound's structure.

Table 2: Methods for Biological Target Identification

MethodPrincipleApplication
Affinity Chromatography A ligand (the compound) is attached to a matrix to selectively capture binding proteins.Direct identification of protein targets from complex biological samples.
Yeast Three-Hybrid System A genetic method to identify protein-small molecule interactions in vivo.Screening for protein targets in a cellular context.
Molecular Docking Computational simulation of the binding of a small molecule to a macromolecular target.Prediction of potential biological targets and binding modes.
Thermal Shift Assay Measures the change in the thermal stability of a protein upon ligand binding.Validation of compound-target engagement.

Development of Advanced Analytical Techniques

To support preclinical and potential clinical development, robust analytical methods for the detection and quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine, tissues) would need to be developed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, would be the gold standard for achieving high sensitivity and specificity. The development of validated bioanalytical methods is a prerequisite for pharmacokinetic and pharmacodynamic studies.

Role in Biomarker Discovery and Metabolic Profiling

Investigating the metabolic fate of this compound is essential. In vitro studies using liver microsomes and in vivo animal studies would help identify the major metabolites. Furthermore, metabolomics studies could be conducted to understand the broader impact of the compound on cellular metabolism. This could lead to the discovery of biomarkers that indicate the compound's activity or efficacy, which would be invaluable for monitoring treatment responses in future therapeutic applications.

Q & A

Q. What experimental techniques are recommended for determining the structural conformation of 5-Oxo-5-(4-thiomethylphenyl)valeric acid?

Methodological Answer: Matrix isolation infrared (IR) spectroscopy combined with density functional theory (DFT) calculations is the gold standard for identifying monomeric and dimeric structures. This approach isolates the compound in an inert gas matrix at low temperatures, minimizing intermolecular interactions and allowing precise vibrational mode analysis. Theoretical calculations validate observed spectral features, resolving ambiguities in alkyl chain conformations and hydrogen bonding patterns .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) provides high sensitivity and specificity. For example, Creative Proteomics employs reverse-phase HPLC with C18 columns and mobile phases optimized for carboxylic acid retention. Calibration curves using deuterated internal standards (e.g., d₅-valeric acid) minimize matrix interference .

Q. How can researchers assess the environmental persistence of this compound?

Methodological Answer: Aerobic and anaerobic biodegradation studies are critical. Measure half-life using OECD 301/302 guidelines: incubate the compound in soil/water systems and track degradation via gas chromatography-mass spectrometry (GC-MS). Valeric acid derivatives typically degrade within days under aerobic conditions due to microbial β-oxidation pathways .

Advanced Research Questions

Q. What experimental models are suitable for studying the neuroprotective effects of this compound in neurodegenerative diseases?

Methodological Answer: Aluminum chloride (AlCl₃)-induced Alzheimer’s rat models are well-established. Behavioral assays like elevated plus maze (EPM) and Hebb-Williams maze (HWM) quantify memory retention, while plasma amyloid-β (Aβ1–42) levels are measured via ELISA. For example, valeric acid-treated rats showed a 40% reduction in Aβ1–42 compared to controls, with improved EPM transfer latency (TL) from 10s to 6s .

Q. How do microbial communities influence the production of this compound in anaerobic fermentation?

Methodological Answer: Substrate composition (e.g., carbohydrate vs. protein-rich feedstocks) directs volatile fatty acid (VFA) profiles. To enhance odd-chain fatty acid (OCFA) production (e.g., valeric acid), use mixed microbial cultures dominated by Clostridium spp. under pH-controlled (5.5–6.5) conditions. Reactor optimization (e.g., hydraulic retention time >15 days) increases OCFA contribution to 20–30% of total VFAs .

Q. What mechanisms explain the histone deacetylase (HDAC) inhibitory activity of this compound?

Methodological Answer: Structural analogs of valeric acid may act as competitive HDAC inhibitors by mimicking acetylated lysine residues. Use in vitro HDAC activity assays (fluorogenic substrates) and molecular docking studies to identify binding affinities. For instance, valeric acid’s alkyl chain length and thiomethylphenyl group enhance hydrophobic interactions with HDAC active sites .

Q. How can contradictory data on the pro- and anti-inflammatory roles of this compound be resolved?

Methodological Answer: Context-dependent effects require comparative studies across cell types and dosages. In vitro, treat macrophages with lipopolysaccharide (LPS) and measure cytokine (IL-6, TNF-α) secretion via multiplex assays. In vivo, use dextran sulfate sodium (DSS)-induced colitis models to assess gut barrier integrity (e.g., FITC-dextran permeability). Dose-response curves (0.1–10 mM) often reveal biphasic effects: anti-inflammatory at low doses, pro-inflammatory at high concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.